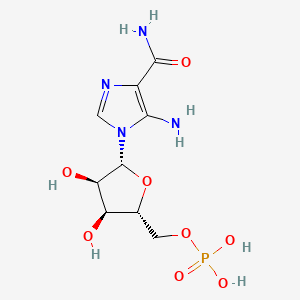

[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Stem Cell Research

Scientific Field: Stem Cell Research.

Methods of Application: Human adipose-derived MSCs were cultured to passage 5.

Results: MSCs treated with AICAR, NAM, or both displayed an increase in proliferation and osteogenic differentiation.

Application in Diabetes Treatment

Scientific Field: Diabetes Treatment.

Summary of the Application: AICAR has been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle.

Application in AMPK Research

Scientific Field: AMPK Research.

Application in Biosynthesis of AICA Ribonucleotides

Scientific Field: Biochemistry.

Summary of the Application: AICA ribonucleotides with different phosphorylation levels are the pharmaceutically active metabolites of AICA nucleoside-based drugs.

Methods of Application: Two enzymatic cascades were described to synthesize AICA derivatives with defined phosphorylation levels from the corresponding nucleobase and the co-substrate phosphoribosyl pyrophosphate.

Results: The diphosphorylated AICA ribonucleotide derivative ZDP, synthesized from the cascade EcAPT/AjPPK, was produced with a conversion up to 91%.

Application in AMPK-Independent Effects Research

Scientific Field: AMPK-Independent Effects Research.

Summary of the Application: AICAr has been one of the most commonly used pharmacological modulators of AMPK activity.

Application in Performance Enhancement

Scientific Field: Sports Science.

Summary of the Application: AICAR has been suspected to be used as a performance-enhancing drug.

The compound [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic molecule that features a sugar-like backbone with multiple functional groups, including an amino group and a carbamoyl group. This structure indicates potential biological activity, particularly in the context of enzyme interactions and metabolic pathways. The presence of the phosphate group suggests that it may play a role in energy transfer or signaling within biological systems.

The chemical reactivity of this compound can be understood through its functional groups. Key types of reactions it may undergo include:

- Phosphorylation: The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial for energy transfer in cellular processes.

- Amide Formation: The amino and carbamoyl groups can engage in amide bond formation, which is significant in protein synthesis and enzyme function.

- Hydrolysis: Given the presence of phosphate, hydrolysis reactions may occur, releasing inorganic phosphate and potentially activating or deactivating biological pathways.

Enzymatic reactions mediated by specific enzymes can facilitate these transformations, highlighting the compound's relevance in metabolic pathways

The biological activity of [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is likely to be significant due to its structural features. Computational models predict that compounds with similar structures may exhibit various pharmacological effects, including:

Synthesis of this compound may involve several steps:

- Formation of the Sugar Backbone: Starting from simple sugars or their derivatives, one can use selective protection and deprotection strategies to create the desired stereochemistry.

- Introduction of Functional Groups: The amino and carbamoyl groups can be introduced through nucleophilic substitution reactions or coupling reactions with appropriate reagents.

- Phosphorylation: Finally, the addition of the dihydrogen phosphate moiety can be achieved using phosphoric acid derivatives or through enzymatic phosphorylation methods.

Each step requires careful control of reaction conditions to ensure stereochemical fidelity and yield .

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its predicted biological activities, it could serve as a lead compound for developing new drugs targeting infectious diseases or metabolic disorders.

- Biotechnology: Its role as a phosphorylating agent may be useful in biochemical assays or as a substrate for enzyme studies.

- Research Tools: The compound can be utilized to study enzyme kinetics and mechanisms due to its structural complexity and potential interactions with biomolecules .

Interaction studies are essential to understand how this compound interacts with biological macromolecules:

- Molecular Docking Studies: These computational approaches can predict binding affinities with target enzymes or receptors.

- In Vitro Assays: Experimental validation using cell lines can reveal cytotoxicity profiles and specific biological targets.

- Structure-Activity Relationship Analysis: This involves modifying the compound systematically to identify key structural features responsible for its biological activity .

Several compounds share structural similarities with [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Adenosine Triphosphate | Nucleotide with three phosphate groups | Central role in energy metabolism |

| Guanosine Triphosphate | Nucleotide similar to ATP | Involved in protein synthesis and signaling |

| Cyclic Adenosine Monophosphate | Single phosphate group in a cyclic form | Key second messenger in cellular signaling |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Verma P, Kar B, Varshney R, Roy P, Sharma AK. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis. FEBS J. 2017 Dec;284(24):4233-4261. doi: 10.1111/febs.14303. Epub 2017 Nov 13. PubMed PMID: 29063699.

3: Huang Y, Ratz PH, Miner AS, Locke VA, Chen G, Chen Y, Barbee RW. AICAR Administration Attenuates Hemorrhagic Hyperglycemia and Lowers Oxygen Debt in Anesthetized Male Rabbits. Front Physiol. 2017 Sep 13;8:692. doi: 10.3389/fphys.2017.00692. eCollection 2017. PubMed PMID: 28955248; PubMed Central PMCID: PMC5601404.

4: Nie J, Liu A, Tan Q, Zhao K, Hu K, Li Y, Yan B, Zhou L. AICAR activates ER stress-dependent apoptosis in gallbladder cancer cells. Biochem Biophys Res Commun. 2017 Jan 8;482(2):246-252. doi: 10.1016/j.bbrc.2016.11.050. Epub 2016 Nov 12. PubMed PMID: 27847321.

5: Guo F, Liu SQ, Gao XH, Zhang LY. AICAR induces AMPK-independent programmed necrosis in prostate cancer cells. Biochem Biophys Res Commun. 2016 May 27;474(2):277-283. doi: 10.1016/j.bbrc.2016.04.077. Epub 2016 Apr 18. PubMed PMID: 27103440.